molecular formula C16H19ClFNO2 B4101587 2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4101587
M. Wt: 311.78 g/mol
InChI Key: BAYPAZDUTWPFMW-UHFFFAOYSA-N
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Description

2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is an organic compound with the molecular formula C18H23FN2O2·HCl. This compound is characterized by the presence of a fluorobenzyl group, an aminoethanol moiety, and a benzyl ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzyl Ether: The reaction between 4-fluorobenzyl alcohol and 3-hydroxybenzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the benzyl ether.

    Amination: The resulting benzyl ether is then reacted with ethylenediamine under reflux conditions to introduce the amino group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether linkage, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOMe, KOtBu, DMF (dimethylformamide)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted benzyl ethers

Scientific Research Applications

2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential therapeutic applications in drug development, particularly in the design of new pharmaceuticals targeting specific receptors.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzyl group can enhance binding affinity and specificity, while the aminoethanol moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride
  • 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
  • 2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride

Uniqueness

2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.ClH/c17-15-6-4-13(5-7-15)12-20-16-3-1-2-14(10-16)11-18-8-9-19;/h1-7,10,18-19H,8-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYPAZDUTWPFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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